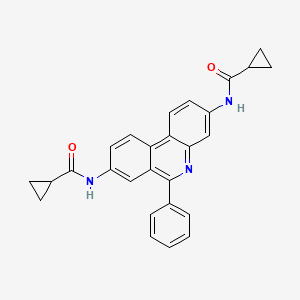
N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide
説明
N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide, also known as PPDC, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. PPDC is a derivative of phenanthridine, which is a heterocyclic aromatic compound commonly found in various natural products and synthetic compounds. The unique structure of PPDC makes it an interesting compound for scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or cellular structures. N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to selectively target certain proteins, including tubulin and actin, which are involved in cellular processes such as cell division and motility.
Biochemical and Physiological Effects:
N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell division and the disruption of cellular structures. N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide in lab experiments is its high selectivity for certain proteins and cellular structures. This makes it a valuable tool for studying specific cellular processes. However, one limitation of using N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is necessary when using N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide in lab experiments.
将来の方向性
There are several future directions for research on N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide. One potential direction is the development of new methods for synthesizing N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide, which could improve the yield and purity of the compound. Another direction is the further characterization of the mechanism of action of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide, which could provide insights into its potential therapeutic applications. Additionally, the development of new fluorescent probes based on the structure of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide could lead to new tools for studying cellular processes.
科学的研究の応用
N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been studied for its potential use in various research applications, particularly in the field of biochemistry and pharmacology. One of the most promising applications of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide is its use as a fluorescent probe for imaging cellular structures and processes. N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to selectively target specific proteins and cellular structures, making it a valuable tool for studying cellular processes.
特性
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-6-phenylphenanthridin-8-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c31-26(17-6-7-17)28-19-10-12-21-22-13-11-20(29-27(32)18-8-9-18)15-24(22)30-25(23(21)14-19)16-4-2-1-3-5-16/h1-5,10-15,17-18H,6-9H2,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVUUAREAQLXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(N=C4C=C(C=CC4=C3C=C2)NC(=O)C5CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-hydroxy-2-phenylethyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326696.png)
![6-(4-fluorophenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326697.png)
![6-(4-hydroxyphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326704.png)
![6-(4-ethoxyphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326709.png)
![6-(4-ethylphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326713.png)
![6-(3-chlorophenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326718.png)
![4-[6-methoxy-3'-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine](/img/structure/B4326727.png)
![6-(3,4-dimethylphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326734.png)
![6-(3,5-dimethylphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326738.png)
![6-(3-hydroxyphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326743.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326753.png)
![N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide](/img/structure/B4326791.png)
![4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B4326796.png)
![3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4326801.png)